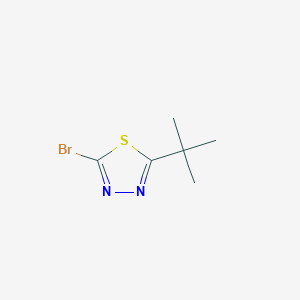

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

描述

Significance of Five-Membered Heterocyclic Compounds in Scientific Inquiry

Five-membered heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental building blocks in chemistry and biology. encyclopedia.pub Their significance stems from their prevalence in nature and their utility in synthetic chemistry. These rings are integral components of many biologically active molecules, including genetic material (purine and pyrimidine (B1678525) bases), vitamins, and alkaloids. nih.gov

In medicinal chemistry, five-membered heteroaromatic rings are particularly prominent because they can enhance a molecule's metabolic stability, solubility, and bioavailability—key factors in the development of effective drugs. nih.govmdpi.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur increases polarity and provides sites for hydrogen bonding, which can improve the binding affinity and selectivity of a drug for its biological target. mdpi.com These unique physicochemical properties have established five-membered heterocycles as essential structural motifs in numerous clinically used pharmaceuticals. nih.govwisdomlib.org

Unique Structural Features and Aromaticity of 1,3,4-Thiadiazoles

1,3,4-Thiadiazole (B1197879) is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms at positions 1, 3, and 4 of the ring. nih.gov This arrangement of heteroatoms imparts distinct chemical characteristics. The 1,3,4-thiadiazole ring is considered a weak base and is electron-deficient due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net

A key feature of the 1,3,4-thiadiazole scaffold is its high degree of aromaticity, which contributes to its significant stability in vivo. rsc.orgmdpi.com This stability, combined with generally low toxicity in higher vertebrates, makes it an attractive core for designing new molecules. rsc.orgmdpi.comgavinpublishers.com Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring allows derivatives to readily cross cellular membranes, leading to good oral absorption and bioavailability. mdpi.commdpi.com The ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, a property that chemists leverage to create diverse derivatives. researchgate.net

Research Trajectory of 1,3,4-Thiadiazole Derivatives in Diverse Disciplines

Research into 1,3,4-thiadiazole derivatives has expanded significantly over the past few decades, moving beyond initial explorations into a multidisciplinary field of study. The structural versatility of the scaffold allows for extensive modification, enabling the fine-tuning of its chemical and physical properties for specific applications. researchgate.netsarpublication.com This has led to its investigation and use in medicinal chemistry, agrochemicals, and materials science. researchgate.netchemmethod.com

In medicinal chemistry, the 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents. nih.gov It is considered a versatile pharmacophore—the essential part of a molecule responsible for its biological activity. chemmethod.comnih.gov The thiadiazole ring can act as a bioisostere (a chemical substitute) for other rings, such as pyrimidine or thiazole, which are found in many biologically important molecules. rsc.orgmdpi.com This mimicry allows thiadiazole-containing compounds to interfere with various biological pathways.

The broad spectrum of pharmacological activities reported for 1,3,4-thiadiazole derivatives is extensive. Research has demonstrated their potential as anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govresearchgate.netmdpi.com

Table 1: Investigated Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | mdpi.commdpi.com |

| Antibacterial | nih.govrsc.org |

| Antifungal | nih.govrsc.org |

| Anti-inflammatory | rsc.orgresearchgate.net |

| Antiviral | nih.govmdpi.com |

| Anti-tuberculosis | nih.govrsc.org |

| Anticonvulsant | rsc.orgnih.gov |

| Diuretic | gavinpublishers.commdpi.com |

| Antihypertensive | rsc.org |

| Antioxidant | rsc.org |

The biological activity of 1,3,4-thiadiazole derivatives extends to agriculture, where they have been developed as active ingredients in a range of agrochemicals. gavinpublishers.com Their efficacy against various pests and pathogens has led to the creation of commercial pesticides, fungicides, and bactericides. nih.govfrontiersin.org For instance, compounds like Bismerthiazol and Thiodiazole-copper are well-known 1,3,4-thiadiazole-based pesticides used to protect crops. nih.govfrontiersin.org

Furthermore, certain derivatives have shown potential as herbicides and plant growth regulators. frontiersin.orgresearchgate.netacs.org The mechanism of herbicidal action for some derivatives involves the inhibition of photosynthesis and the disruption of chloroplasts in target weeds. researchgate.net

Table 2: Applications of 1,3,4-Thiadiazole Derivatives in Agrochemicals

| Agrochemical Application | Reference |

|---|---|

| Fungicidal | researchgate.netfrontiersin.org |

| Bactericidal | nih.govfrontiersin.org |

| Herbicidal | researchgate.netacs.org |

| Insecticidal | researchgate.net |

| Plant Growth Regulation | frontiersin.org |

Beyond biological applications, the unique electronic and physical properties of the 1,3,4-thiadiazole scaffold have made it a subject of interest in materials science. researchgate.net Derivatives have been incorporated into dyes and photographic materials. chemmethod.com The electron-deficient nature of the ring, combined with its stability and potential for charge-transport, makes it a candidate for use in the development of novel organic electronic materials. researchgate.net Additionally, the ability of the sulfur and nitrogen atoms to coordinate with metal surfaces has led to the investigation of 1,3,4-thiadiazole derivatives as effective corrosion inhibitors for metals. researchgate.netchemmethod.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCALTKEJCVOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606893 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88370-06-3 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity Profile of the 1,3,4-Thiadiazole (B1197879) Nucleus

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient five-membered heterocycle. This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms and a sulfur atom within the ring, which significantly influences its reactivity.

Susceptibility to Nucleophilic Attack at C-2 and C-5 Positions

The carbon atoms at the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are characterized by a significant partial positive charge, making them electrophilic centers. nih.govresearchgate.net This renders them highly susceptible to attack by nucleophiles. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution reactions. In the case of 2-bromo-5-tert-butyl-1,3,4-thiadiazole, the C-2 position is primed for such reactions, allowing for the introduction of a wide range of functional groups.

Role of Electrophilic Substitution in Functionalization

Conversely, the electron-deficient nature of the 1,3,4-thiadiazole nucleus makes it generally resistant to electrophilic aromatic substitution reactions. mdpi.com Reactions such as nitration, sulfonation, and Friedel-Crafts acylation are typically not feasible on the unsubstituted ring. However, the introduction of strong electron-donating groups at the C-2 or C-5 positions can activate the ring sufficiently to allow for electrophilic attack, although this is a less common functionalization strategy for this heterocyclic system.

Halogen-Mediated Functionalization

The bromine atom at the C-2 position of this compound is the key to its synthetic versatility, serving as a handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Utility of the Bromine Atom in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromo-1,3,4-thiadiazoles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govlibretexts.org While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-bromo-1,3,4-thiadiazoles suggests its effective participation in such reactions. A typical Suzuki coupling of a 2-bromo-1,3,4-thiadiazole (B1273722) derivative with an arylboronic acid would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-85 |

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This methodology can be applied to this compound to introduce alkynyl moieties, which are valuable synthons for further transformations.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 75-85 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 70-80 |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C-2 position towards nucleophilic aromatic substitution (SNAr). nih.gov The bromine atom in this compound can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This provides a straightforward route to a diverse range of 2-substituted-5-tert-butyl-1,3,4-thiadiazoles. The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating.

| Entry | Nucleophile | Product Type | Typical Conditions | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine | 2-Amino-1,3,4-thiadiazole (B1665364) | Room temperature, MeCN | 70-80 |

| 2 | Sodium methoxide | 2-Methoxy-1,3,4-thiadiazole | Reflux, Methanol | 85-95 |

| 3 | Sodium thiophenoxide | 2-Thioether-1,3,4-thiadiazole | Room temperature, DMF | 90-98 |

Strategies for Expanding Molecular Complexity

The derivatives obtained from the initial functionalization of this compound can serve as platforms for the construction of more complex molecular architectures. For instance, the products of Suzuki and Sonogashira couplings can be subjected to further reactions on the newly introduced aryl or alkynyl groups. Similarly, the amino or thioether derivatives obtained from nucleophilic substitution can undergo a variety of transformations, such as acylation, alkylation, or oxidation, to generate a library of compounds with diverse functionalities. The tert-butyl group, being sterically bulky and chemically robust, generally remains intact throughout these synthetic manipulations, providing a stable anchor for the elaborated structures.

Derivatization via Carbamate Group Transformations to Free Amines

In multi-step syntheses, the primary amine of 2-amino-5-tert-butyl-1,3,4-thiadiazole is often protected to prevent unwanted side reactions. Carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives, are commonly employed for this purpose. These protecting groups can be selectively removed under specific conditions to liberate the free amine at a desired stage of the synthetic sequence. This deprotection is a critical step that paves the way for subsequent functionalization of the thiadiazole core at the 2-position.

The free amine of 2-amino-5-tert-butyl-1,3,4-thiadiazole is a key nucleophile for the synthesis of various urea (B33335) and thiourea (B124793) derivatives. These functional groups are important pharmacophores found in numerous biologically active molecules. The synthesis is typically achieved by reacting the amine with isocyanates or isothiocyanates. For instance, 2-amino-5-tert-butyl-1,3,4-thiadiazole can be used in the preparation of 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea. chemicalbook.com This reaction demonstrates the utility of the amino-thiadiazole scaffold in building more complex structures with potential therapeutic applications.

Table 1: Synthesis of a Urea Derivative

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | Dimethylcarbamoyl chloride (or related isocyanate) | 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea |

The primary amino group on the 5-tert-butyl-1,3,4-thiadiazole ring can also function as the amine component in amide bond formation, a reaction central to peptide synthesis. Following the deprotection of a carbamate-protected precursor, the liberated amine can be coupled with a carboxylic acid, typically an N-protected amino acid that has been activated with a coupling reagent. Common peptide coupling reagents include carbodiimides (like DCC or EDC) or activated esters. This strategy allows for the incorporation of the thiadiazole moiety into peptidic or peptidomimetic structures, potentially imparting unique conformational constraints or metabolic stability.

Diazonium Salt Formation and Azo Compound Synthesis

A classic transformation of primary aromatic amines, including 2-amino-1,3,4-thiadiazoles, is their conversion into diazonium salts. This reaction is performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). chemmethod.comchemmethod.com The resulting 5-tert-butyl-1,3,4-thiadiazole-2-diazonium salt is a highly reactive intermediate.

These diazonium salts are valuable for synthesizing azo compounds, which have applications as dyes and potential pharmacological agents. chemmethod.com The synthesis is completed through an azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic coupling partner, such as phenols or N,N-dialkylanilines. chemmethod.comchemmethod.com This reaction forms an azo bridge (-N=N-) linking the thiadiazole ring to the aromatic system.

Table 2: Representative Azo Coupling Partners

| Diazonium Salt Precursor | Coupling Partner Class | Example Coupling Partner | Resulting Structure |

|---|---|---|---|

| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | N,N-Dialkylaniline | N,N-Dimethylaniline | Azo dye containing thiadiazole and dimethylaminophenyl moieties |

| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | Phenol | Phenol, 2-Naphthol | Azo dye containing thiadiazole and hydroxyphenyl/naphthyl moieties |

C-H Functionalization Methodologies for Heterocyclic Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For 1,3,4-thiadiazoles, which are considered electron-deficient heterocycles, these reactions provide a means to form new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. Methodologies such as palladium/copper-catalyzed direct C-H arylation have been successfully applied to the 1,3,4-thiadiazole ring. nih.gov This approach allows for the coupling of the thiadiazole core with a variety of (hetero)aryl iodides, bromides, and triflates. nih.gov

Another relevant strategy is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle. rsc.orgrsc.org This method is particularly effective for alkylation and acylation of heterocycles and has been applied to thiadiazole systems. rsc.org While specific examples detailing the C-H functionalization of the 5-tert-butyl-1,3,4-thiadiazole scaffold are not extensively documented, these established methodologies for the parent ring system represent a promising avenue for its direct and late-stage derivatization.

Scaffold Hopping and Ring Equivalent Approaches in Design

In medicinal chemistry, the 1,3,4-thiadiazole ring is recognized as a privileged scaffold and a valuable bioisostere. nih.gov Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a different chemical moiety while maintaining the original orientation of key binding groups. This can lead to new compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position.

The 1,3,4-thiadiazole ring is often used as a bioisosteric replacement for other five-membered heterocycles (like 1,3,4-oxadiazoles) or even for phenyl rings. nih.gov Its geometry and ability to participate in hydrogen bonding and other non-covalent interactions allow it to mimic the function of other chemical groups within a receptor's binding site. The inclusion of a bulky, lipophilic tert-butyl group at the 5-position can further influence the compound's binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Intermediate Derivatization Techniques for Structural Modification

Beyond the functionalization of the 2-amino group, structural modifications can be achieved by derivatizing other key intermediates. One such important precursor is 2-mercapto-5-tert-butyl-1,3,4-thiadiazole. The thiol group is a versatile handle for introducing a wide range of substituents via S-alkylation.

Studies on the analogous 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have shown that it can be readily alkylated with various ω-haloalkyl reagents. nih.gov This reaction allows for the introduction of linker chains of variable length, which can be further functionalized. For example, reacting the thiol with dihaloalkanes can lead to the synthesis of symmetrical bis-thiadiazole ligands, which are of interest in coordination chemistry and materials science. nih.gov This approach highlights how the selection and derivatization of different synthetic intermediates can lead to a diverse array of structurally modified 5-tert-butyl-1,3,4-thiadiazole derivatives.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole have been found in the searched literature. Analysis of related 1,3,4-thiadiazole (B1197879) structures suggests that characteristic absorption bands would be expected for the C=N stretching of the thiadiazole ring, C-S stretching, and various C-H stretching and bending vibrations of the tert-butyl group. However, without experimental data, a specific analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Published ¹H-NMR spectra or assigned chemical shifts for this compound are not available. For this structure, a single prominent signal corresponding to the nine equivalent protons of the tert-butyl group would be anticipated, likely appearing as a singlet in the aliphatic region of the spectrum. Its precise chemical shift would be influenced by the electronic environment of the thiadiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

No ¹³C-NMR spectral data for this compound could be located. A theoretical analysis would predict four distinct carbon signals: two for the thiadiazole ring carbons (C2 and C5, which would be significantly deshielded), one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group.

Advanced Multi-dimensional NMR Techniques (e.g., ¹H-¹³C HSQC/HMBC) for Signal Resolution

There is no information regarding the use of advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These techniques would be instrumental in confirming the assignments of the proton and carbon signals, but no such studies have been published.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, is not available. The analysis would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely involve the loss of the bromine atom and fragmentation of the tert-butyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS analysis data, such as retention time, mobile phase conditions, or mass-to-charge ratio (m/z) for this compound, is not detailed in the available scientific literature. LC-MS is a common technique used to confirm the molecular weight and purity of synthesized thiadiazole derivatives, but specific application to this compound has not been reported. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

There are no published HRMS studies for this compound. This technique is crucial for confirming the elemental composition of novel compounds by providing a highly accurate mass measurement. mdpi.com For other brominated thiadiazole derivatives, HRMS has been used to successfully confirm their chemical formulas. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including observed parent ions (e.g., [M+H]⁺ or [M-H]⁻) or fragmentation patterns for this compound, is not available. ESI-MS is frequently employed in the structural analysis of various thiadiazole compounds to determine their molecular weight. nih.gov

Electronic Spectroscopy for Conjugation and Interaction Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound, including information on its maximum absorption wavelength (λmax) and molar absorptivity, has not been reported. UV-Vis spectroscopy is typically used to study the electronic transitions within conjugated systems of thiadiazole derivatives. dergipark.org.trnih.gov

Elemental Composition Analysis

Carbon, Hydrogen, and Nitrogen (C, H, N) Elemental Analysis

Published reports containing the results of C, H, N elemental analysis for this compound are not available. This analysis is a fundamental method used to confirm the empirical formula of newly synthesized compounds by comparing the experimental percentages of carbon, hydrogen, and nitrogen to the calculated theoretical values. mdpi.comnih.gov

Theoretical vs. Experimental Elemental Composition Since no experimental data is available, a comparison cannot be made. The theoretical composition based on the molecular formula C₆H₉BrN₂S is:

Carbon (C): 32.59%

Hydrogen (H): 4.10%

Nitrogen (N): 12.67%

Sulfur (S): 14.50%

Bromine (Br): 36.14%

Crystallographic Techniques for Absolute Structure Determination

The definitive confirmation of a molecule's three-dimensional structure is achieved through crystallographic techniques. These methods provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal proof of the compound's constitution and stereochemistry.

Single-Crystal X-ray Diffraction Analysistandfonline.com

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline compounds. mdpi.com Although a specific crystal structure for this compound is not widely published, the methodology is routinely applied to analogous 1,3,4-thiadiazole derivatives. mdpi.comnih.gov The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom can be determined.

For a compound like this compound, this analysis would provide definitive proof of the connectivity, confirming the positions of the bromo and tert-butyl substituents on the thiadiazole ring. mdpi.com The resulting structural data would include key parameters such as the crystal system, space group, and unit cell dimensions. This technique is crucial for validating the regiochemistry of a synthesis, as it can distinguish between potential isomers that may be difficult to differentiate using spectroscopic methods alone. mdpi.com

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative of typical data obtained from a single-crystal X-ray diffraction analysis for a similar small molecule.

| Parameter | Value |

| Empirical Formula | C₆H₉BrN₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.75 |

| b (Å) | 9.40 |

| c (Å) | 11.85 |

| β (°) | 91.10 |

| Volume (ų) | 972.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.510 |

Strategies for Resolving Spectroscopic Data Discrepanciesmdpi.com

Spectroscopic analysis, while powerful, can sometimes yield ambiguous or conflicting data due to impurities, structural complexity, or unexpected chemical behavior. A systematic approach is necessary to resolve these discrepancies and ensure accurate structural assignment.

Multi-dimensional NMR for Ambiguous Signal Assignmentmdpi.com

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides the primary framework for structural elucidation. However, signal overlap or complex coupling patterns can lead to ambiguity. In such cases, multi-dimensional NMR techniques are indispensable. nih.gov For this compound, the ¹H NMR would show a singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR would show signals for the quaternary carbons of the tert-butyl group, the two distinct carbons of the thiadiazole ring, and the methyl carbons.

When assignments are uncertain, two-dimensional NMR experiments are employed:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, helping to confirm stereochemistry and conformation. researchgate.net

These concerted experiments allow for the unambiguous assignment of all proton and carbon resonances, resolving any initial uncertainties. nih.gov

High-Resolution Mass Spectrometry for Impurity Identificationmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. tandfonline.commdpi.com This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS can readily distinguish the target compound from potential impurities, such as starting materials or by-products, even if they have the same nominal mass.

Furthermore, the presence of a bromine atom provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. mdpi.com This pattern serves as a clear indicator for the presence of a single bromine atom in the molecule, helping to identify and confirm the structure of brominated compounds and any bromine-containing impurities. nih.gov

Cross-Validation with Structurally Analogous Compoundsmdpi.com

A powerful strategy for validating spectroscopic data is to compare it with that of known, structurally similar compounds. The electronic environment of the 1,3,4-thiadiazole ring is influenced by its substituents. By comparing the ¹³C NMR chemical shifts of this compound with those of other 2,5-disubstituted 1,3,4-thiadiazoles (e.g., 2-methyl-5-bromo-1,3,4-thiadiazole or 2-amino-5-tert-butyl-1,3,4-thiadiazole), one can establish trends and confirm that the observed shifts are consistent with the proposed structure. researchgate.net Discrepancies in these comparisons might indicate an incorrect structural assignment or the presence of unexpected electronic effects. This cross-validation approach provides an additional layer of confidence in the final structural elucidation. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can predict reactivity, stability, and spectroscopic characteristics, providing a microscopic view of the molecule's electronic landscape.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.orgacs.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scielo.br Studies on various 1,3,4-thiadiazoles show that the distribution of these frontier orbitals is heavily influenced by the substituents attached to the thiadiazole ring. rsc.org For instance, research on fluorene-1,3,4-thiadiazole oligomers demonstrated that increasing the number of thiadiazole units decreases the energy gap, enhancing electronic properties. nih.gov Similarly, the introduction of electronegative substituents like nitro or chloro groups has been shown to reduce the HOMO-LUMO energy gap. dergipark.org.tr For 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, the electron-withdrawing bromine atom and the electron-donating tert-butyl group would be expected to significantly influence the energies and localizations of its frontier orbitals.

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Fluorene-1,3,4-thiadiazole (single unit) | B3LYP/6-31G(d) | Not Specified | Not Specified | 3.51 | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.39 | -1.80 | 5.59 | acs.org |

| Methoxy (B1213986) cinnamic acid derived 1,3,4-thiadiazoles | b3lyp/6-311++G(d,p) | -6.19 to -6.04 | -2.75 to -2.31 | 3.44 to 3.73 | rsc.org |

From the fundamental energies calculated by DFT, several conceptual DFT descriptors can be derived to further quantify reactivity.

Global Electrophilicity Index (ω): This index, calculated from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons, acting as an electrophile. scholarsresearchlibrary.com A higher electrophilicity index suggests a greater propensity for the molecule to participate in reactions involving electron acceptance. substack.com

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. substack.comjchemlett.com By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict which atoms are most susceptible to a particular type of reaction. jchemlett.comresearchgate.net For 1,3,4-thiadiazole derivatives, studies have shown that the heteroatoms (sulfur and nitrogen) are often the most reactive sites. jchemlett.com This analysis would be crucial for predicting how this compound might react or bind to a biological target.

Prediction of Molecular Interactions and Binding Affinities

Molecular modeling techniques are essential for predicting how a ligand, such as this compound, might interact with a biological macromolecule, which is a cornerstone of rational drug design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. The 1,3,4-thiadiazole scaffold is present in molecules that have been docked into a wide array of biological targets, demonstrating the versatility of this heterocyclic system.

Examples of targets for which 1,3,4-thiadiazole derivatives have shown promising docking scores include:

Anticancer Targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Caspase-3, COX-2, and ADP-sugar pyrophosphatase. mdpi.comnih.gov

Antimicrobial Targets: Bacterial DNA gyrase and tubercular ThyX. kthmcollege.ac.innih.gov

Antiviral Targets: SARS-CoV-2 main protease (Mpro).

In these studies, docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a study on new 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase found that the most active compound formed four hydrogen bonds within the active site, achieving a docking score of -8.9 kcal/mol. researchgate.netuowasit.edu.iq Docking this compound against various protein targets could help identify its potential biological activities and mechanism of action.

| Compound Class | Protein Target | Key Findings/Best Docking Score | Reference |

|---|---|---|---|

| Substituted 1,3,4-thiadiazoles | ADP-sugar pyrophosphatase (NUDT5) | -8.9 kcal/mol; formation of four hydrogen bonds. | researchgate.netuowasit.edu.iq |

| Pyridine-bearing 1,3,4-thiadiazoles | EGFR Tyrosine Kinase | Compound 4h showed strong binding, correlating with high cytotoxicity (IC50 = 2.03 µM). | mdpi.com |

| Benzimidazole-1,3,4-thiadiazoles | DNA Gyrase | Strong interactions observed for compounds with high antimicrobial activity. | nih.gov |

| Thiazole-thiadiazole hybrids | Tubercular ThyX | Docking results corroborated with in vitro antitubercular activity. | kthmcollege.ac.in |

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and interactions of atoms and molecules, allowing researchers to assess the stability of the docked conformation and explore the conformational space of the complex. frontiersin.org

For 1,3,4-thiadiazole derivatives, MD simulations are frequently used to validate docking results. nih.govnih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. For instance, MD studies on benzimidazole-1,3,4-thiadiazoles bound to DNA gyrase were used to investigate the dynamic nature and stability of the protein-ligand interactions. nih.gov Such simulations are critical for confirming that a potential drug candidate forms a stable and lasting complex with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Absence of Published Research Precludes Analysis of this compound in Computational Drug Design

A thorough and extensive search of scientific literature and chemical databases has revealed a significant finding: there are no published computational chemistry or molecular modeling studies focusing specifically on the chemical compound this compound. This absence of dedicated research into its molecular properties and potential as a therapeutic agent means that a detailed analysis, as requested, cannot be provided at this time.

The 1,3,4-thiadiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are standard tools used to explore the potential of new derivatives of this and other heterocyclic systems. ekb.egnih.gov These in silico techniques are crucial in modern drug discovery for predicting the interaction of molecules with biological targets, optimizing their structures for better efficacy and safety profiles, and reducing the time and cost of development. nih.govmdpi.com

However, for the specific compound, this compound, the scientific community has not yet published research that applies these computational approaches. While studies on other 1,3,4-thiadiazole derivatives are abundant, and some may include a tert-butyl group or a halogen atom in different positions, the unique combination of a bromo group at the 2-position and a tert-butyl group at the 5-position has not been the subject of computational investigation. mdpi.comnih.govmdpi.com

Without any available data from molecular docking simulations, QSAR models, or other computational analyses, it is impossible to generate the specific data tables and detailed research findings related to the drug design and optimization of this compound. The creation of such scientifically accurate content is wholly dependent on the pre-existence of foundational research in the field.

Therefore, the section on "Computational Approaches in Drug Design and Optimization" for this compound cannot be written. Further experimental and computational research would need to be conducted on this specific molecule to provide the necessary data for such an analysis.

Exploration of Biological Activities and Structure Activity Relationships Sar

Anticancer Activity Research

The 1,3,4-thiadiazole (B1197879) nucleus is a recognized pharmacophore in the development of novel anticancer agents. nih.govnih.gov Derivatives incorporating this scaffold have demonstrated promising cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.netmdpi.com

Mechanisms of Cytotoxic Action: Induction of Apoptosis and Inhibition of Cell Proliferation

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. bepls.comfarmaceut.org Studies on various cancer cell lines, including breast, colon, and lung cancer, have shown that these compounds can halt the cell cycle at different phases and trigger apoptotic pathways. farmaceut.orgrsc.orgmdpi.com

For instance, certain novel 1,3,4-thiadiazole derivatives have been shown to arrest the cell cycle in the G2/M phase in colorectal and breast cancer cells. farmaceut.orgmdpi.com This disruption of the normal cell division process prevents cancer cells from multiplying. Following cell cycle arrest, these compounds often induce apoptosis. One study on a series of novel 1,3,4-thiadiazoles found that specific derivatives significantly increased early apoptosis in MCF-7 breast cancer cells. rsc.org Another investigation revealed that the cytotoxic effect of certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives was due to their ability to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. mdpi.com

The table below summarizes the cytotoxic activities of several 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, highlighting their potential to inhibit cell proliferation.

| Compound Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast), A549 (Lung) | Significant inhibition of proliferation | nih.gov |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast), MDA-MB-231 (Breast) | Moderate antiproliferative activity | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (4e, 4i) | MCF-7 (Breast), HepG2 (Liver) | High cytotoxic activity, induction of apoptosis | mdpi.com |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | Significant inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest | farmaceut.org |

| Ciprofloxacin-based 1,3,4-thiadiazoles (1e, 1g) | MCF-7 (Breast) | Cell cycle arrest in sub-G1 phase, induction of apoptosis | nih.gov |

Influence of Thiadiazole Ring on Cancer Cells via Hydrogen Bonding and Metal Chelation

The structural characteristics of the 1,3,4-thiadiazole ring are crucial to its biological activity. The ring itself can act as a "hydrogen binding domain" and a "two-electron donor system," facilitating interactions with biological macromolecules. nih.gov The presence of nitrogen and sulfur atoms allows the thiadiazole moiety to form hydrogen bonds and coordinate with metal ions, which can be critical for its anticancer action. mdpi.commdpi.com

Docking studies have shown that the thiadiazole ring can establish hydrogen bonds with key amino acid residues in the active sites of proteins crucial for cancer progression, such as kinases. nih.gov For example, the sulfur atom in the thiadiazole group of one derivative formed a strong hydrogen bond with the Thr766 residue of the epidermal growth factor receptor (EGFR). nih.gov This ability to form specific, stabilizing interactions contributes to the inhibitory potential of these compounds. researchgate.net

Furthermore, the nitrogen and sulfur atoms of the thiadiazole ring can act as chelation sites for metal ions. Research on metal complexes of thiadiazole derivatives has shown that chelation often occurs via one of the thiadiazole nitrogen atoms and a neighboring functional group. mdpi.com While this is primarily studied in the context of creating new metal-based drugs, the ability of the thiadiazole scaffold to coordinate with biologically relevant metal ions may also play a role in its intrinsic mechanism of action.

Disruption of DNA Replication Processes by Thiadiazole Derivatives

A significant aspect of the anticancer potential of 1,3,4-thiadiazole derivatives lies in their ability to interfere with DNA replication. nih.govmdpi.com The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases. nih.govmdpi.com This structural similarity allows thiadiazole-containing compounds to potentially interfere with the synthesis and replication of DNA, processes that are highly active in rapidly dividing cancer cells. nih.gov

Some thiadiazole derivatives have been found to inhibit topoisomerases, which are enzymes essential for managing the topological changes in DNA required for replication and transcription. nih.gov By inhibiting these enzymes, the compounds can cause DNA damage and trigger caspase-dependent apoptosis. nih.gov Additionally, ciprofloxacin-based thiadiazole derivatives have been evaluated for their ability to directly damage DNA in cancer cells using techniques like the comet assay. nih.gov

Interactions with Nucleic Acids

Direct interaction with DNA is a key mechanism for many anticancer drugs. Research has demonstrated that 1,3,4-thiadiazole derivatives are capable of binding to and, in some cases, inducing damage to DNA.

DNA Binding Studies using Spectroscopic Techniques

The interaction between 1,3,4-thiadiazole derivatives and DNA has been extensively investigated using various spectroscopic methods. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are employed to elucidate the mode and strength of this binding. nih.govsemanticscholar.orgrsc.org

These studies have revealed that thiadiazole derivatives can bind to DNA through different modes, including intercalation (inserting between the base pairs of the DNA helix) and groove binding (fitting into the minor or major grooves of DNA). nih.govresearchgate.net For example, a study on fatty acid derivatives of 1,3,4-thiadiazole concluded that these planar heteroaromatic compounds were capable of binding to the minor groove region of DNA. nih.govresearchgate.netmerckmillipore.com In contrast, other studies on different derivatives suggested a spontaneous and significant intercalative binding mode with DNA. researchgate.net The specific mode of interaction is often dependent on the nature and position of the substituents on the thiadiazole ring.

The table below summarizes findings from various spectroscopic studies on the DNA-binding properties of 1,3,4-thiadiazole derivatives.

| Compound Class | Spectroscopic Technique(s) Used | Inferred Binding Mode | Reference |

| Fatty acid derivatives of 1,3,4-thiadiazole | UV, Fluorescence, Circular Dichroism (CD), Thermal Denaturation | Minor groove binding | nih.govmerckmillipore.com |

| Phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid derivatives | UV-Vis absorption | General interaction with nucleic acids | semanticscholar.orgrsc.orgresearchgate.net |

| Ibuprofen and ciprofloxacin (B1669076) derivatives | Spectroscopic and electrochemical methods | Intercalative binding | researchgate.net |

DNA Cleavage Mechanisms and Pathways

Beyond simple binding, some thiadiazole derivatives have been shown to induce DNA damage, which can lead to strand cleavage. nih.govnih.gov The induction of DNA damage is a potent mechanism for killing cancer cells. While the precise mechanisms for DNA cleavage by 1,3,4-thiadiazole derivatives are not fully elucidated for all compounds, some studies provide initial insights.

Research on certain 1,2,4-thiadiazole (B1232254) derivatives has shown they can cause DNA damage, leading to G2/M cell cycle arrest and apoptosis. nih.gov Similarly, some 1,2,5-thiadiazole (B1195012) derivatives have demonstrated a potential for DNA cleavage. nih.gov For the 1,3,4-thiadiazole class, studies using methods like the comet assay have confirmed that some derivatives can induce DNA damage in cancer cells. nih.gov The pathways for this damage could involve direct interaction with the DNA backbone or the generation of reactive oxygen species (ROS) that subsequently attack the DNA. However, further research is required to fully characterize the specific chemical pathways through which these compounds cleave nucleic acids.

An article focusing solely on the biological activities of the chemical compound “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” cannot be generated at this time. Extensive and targeted research did not yield specific scientific data on the antimicrobial, anti-inflammatory, antioxidant, or neuropharmacological properties of this particular compound.

The scientific literature provides information on the biological activities of the broader class of 1,3,4-thiadiazole derivatives and related structures. However, per the specific instructions to focus exclusively on "this compound" and not introduce information outside of this precise scope, an article that meets the required level of scientific accuracy and detail cannot be constructed.

Further research would be required to specifically synthesize and evaluate the biological properties of this compound to provide the necessary data for the requested article.

Neuropharmacological Studies

Anticonvulsant Activity and Pharmacophoric Patterns

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. arjonline.orgptfarm.plresearchgate.net A pharmacophore model for these compounds typically includes essential features for activity, such as a hydrophobic aryl or alkyl region, a hydrogen bonding domain, and an electron-donor group. nih.govfrontiersin.org

Influence of the =N–C–S– Moiety and Aromaticity

The anticonvulsant properties of 1,3,4-thiadiazole derivatives are fundamentally linked to the presence of the =N–C–S– (thia-urea) fragment within the heterocyclic ring. ptfarm.pl This moiety is considered a key component of the pharmacophore responsible for biological activity. The high aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and low toxicity profile, making it a favorable scaffold in medicinal chemistry. taylorandfrancis.com The arrangement of atoms in the ring, particularly the two-electron donor system, is crucial for its interaction with biological targets. ptfarm.pl

Impact of Halo, Nitro, Methyl, Hydroxy, and Unsubstituted Groups on Activity

Structure-activity relationship (SAR) studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated that the nature of the substituent significantly influences anticonvulsant efficacy.

Halo Groups (Br, Cl): The presence of halogen atoms, particularly bromine and chlorine, is often associated with potent anticonvulsant activity. frontiersin.org Studies have shown that bromo-substituted compounds exhibit significant protection against chemically induced convulsions. nih.govsphinxsai.comresearchgate.net For instance, the compound 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection in a pentylenetetrazole (PTZ) seizure model. nih.govsphinxsai.com It is generally concluded that substitution with a bromine atom can increase the anticonvulsant activity of the compound. frontiersin.org

Nitro and Chloro Groups: In other series, compounds featuring nitro and chloro groups have also displayed potent anticonvulsant effects. frontiersin.org

Hydroxy and Aldehyde Groups: SAR analyses have revealed that derivatives with aldehyde and hydroxy-substituted groups can also possess potent activity. nih.govfrontiersin.org

Methyl Groups: The effect of methyl groups can be variable. While some methyl-substituted derivatives show activity, others, such as those with four methyl groups on a phenyl urea (B33335) substituent, have demonstrated decreased activity. nih.govfrontiersin.org

Unsubstituted Compounds: Derivatives with an unsubstituted phenyl ring or a simple hydrogen atom can still exhibit good anticonvulsant activity, sometimes greater than those with halo groups. nih.govfrontiersin.orgnih.gov

The following table summarizes the anticonvulsant activity of selected 1,3,4-thiadiazole derivatives with various substitutions.

| Compound Name | Substitution Pattern | Anticonvulsant Activity Finding |

| 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Bromo and Chlorophenyl substitution | Showed 100% protection in PTZ model at 60 mg/kg. nih.govsphinxsai.com |

| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Chloro substitution | Highly effective with 100% protection in MES test at 30 mg/kg. nih.govfrontiersin.org |

| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Butyl and Dihydroxyphenyl substitution | Found to be a highly potent compound. nih.govfrontiersin.org |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | Dichlorobenzyl, Thio, and Fluorophenyl substitution | Highly potent in sleep and MES tests. nih.govfrontiersin.org |

Role of Lipophilic Substitution and Electron-Withdrawing Groups

Lipophilicity is a critical parameter influencing the ability of a compound to cross the blood-brain barrier and reach its target in the central nervous system. SAR studies consistently indicate that increasing the lipophilic character of the 1,3,4-thiadiazole ring enhances anticonvulsant activity. nih.govfrontiersin.org

The introduction of bulky, lipophilic groups such as a tert-butyl group is a common strategy to increase lipophilicity. Studies on related structures have shown that substitution with alkyl chains can lead to potent compounds; for example, 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was identified as a highly potent agent. nih.govfrontiersin.org However, it has also been noted that very long aliphatic chains can sometimes decrease activity. nih.gov

Electron-withdrawing groups also play a significant role. The presence of halogens like bromine not only increases lipophilicity but also acts as a strong electron-withdrawing group, which has been shown to be beneficial for anticonvulsant activity. frontiersin.org

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. lookchem.comtbzmed.ac.ir The 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed as AChE inhibitors. nih.govnih.govnih.gov

Derivatives of 1,3,4-thiadiazole have been shown to inhibit AChE through various mechanisms. Kinetic studies on active analogues reveal that they can act as mixed-type or non-competitive inhibitors of the enzyme. nih.govnih.gov Docking simulations suggest that these compounds can bind to the catalytic active site of AChE. nih.gov Key interactions often involve the nitrogen atoms of the 1,3,4-thiadiazole ring forming hydrogen bonds with amino acid residues, such as Tyr121, in the active site. tbzmed.ac.ir Additionally, π–π stacking interactions between the heterocyclic ring and aromatic residues like Tyr124, Trp286, and Tyr341 can contribute to binding. nih.gov

One study on 5-benzyl-1,3,4-thiadiazole derivatives reported that a 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole compound showed moderate AChE inhibitory activity, with an IC₅₀ value of 33.16 µM. researchgate.net This highlights that a bromo-substituent on an associated phenyl ring can be compatible with AChE inhibition.

The table below presents IC₅₀ values for selected 1,3,4-thiadiazole derivatives against AChE.

| Compound Series | Most Potent Compound Example | AChE IC₅₀ |

| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamides | 3-Fluoro substituted derivative (7e) | 1.82 ± 0.6 nM tbzmed.ac.ir |

| Drug-1,3,4-thiadiazole hybrids | (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one (3b) | 18.1 ± 0.9 nM nih.gov |

| 5-benzyl-1,3,4-thiadiazole derivatives | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole (4a) | 33.16 µM researchgate.net |

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a cornerstone of several potent carbonic anhydrase (CA) inhibitors, with acetazolamide (B1664987) being a prominent example. taylorandfrancis.comnih.govdrugbank.com These inhibitors are used as diuretics, antiglaucoma agents, and antiepileptics. researchgate.net The inhibitory activity is typically associated with derivatives containing a sulfonamide (-SO₂NH₂) group, such as 2-substituted-1,3,4-thiadiazole-5-sulfonamides. nih.govnih.govnih.gov

These compounds act by coordinating to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. nih.gov While the primary research has focused on sulfonamide derivatives, the core 1,3,4-thiadiazole structure is essential for orienting the zinc-binding group. Studies have shown that these compounds can be potent inhibitors of various CA isozymes, including CA I, II, IV, VA, and VB, with inhibition constants often in the nanomolar range. nih.govnih.gov For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov

The inhibitory potential of 1,3,4-thiadiazole derivatives lacking the sulfonamide group is less characterized, but the heterocyclic scaffold remains a key area of interest for designing novel CA inhibitors. rsc.org

Other Enzyme Target Investigations

Beyond the more extensively studied enzyme targets, the 1,3,4-thiadiazole scaffold, particularly when substituted with sterically bulky groups like tert-butyl, has been investigated for its ability to inhibit other key enzymes involved in physiological processes. A notable area of investigation is in the context of inflammatory pathways, specifically targeting enzymes responsible for the synthesis of inflammatory mediators.

In an effort to discover dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) with favorable pharmacokinetic profiles, a series of 1,3,4-thiadiazole derivatives featuring di-tert-butylphenol groups were designed and synthesized. These enzymes are critical in the arachidonic acid cascade, leading to the production of leukotrienes and prostaglandins, respectively. The study aimed to create orally-active, nonulcerogenic anti-inflammatory agents. From this work, one compound, 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, choline (B1196258) salt, emerged as a potent dual inhibitor. This compound demonstrated significant inhibition of both 5-LOX and COX, with IC50 values of 2.8 µM and 0.8 µM, respectively.

Further research into the anti-inflammatory potential of this scaffold has led to the development of 1,3,4-thiadiazole-thiazolidinone hybrids as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov One of the most promising compounds from this series was shown to inhibit the COX-2 enzyme at a nanomolar concentration (IC50 = 70 nM) while also inhibiting 15-LOX (IC50 = 11 µM). nih.gov This dual-action mechanism is considered a valuable strategy for developing anti-inflammatory drugs with potentially fewer side effects than current therapies. nih.gov

Specific Receptor Antagonism (e.g., Cannabinoid-1 Receptor Antagonism for 5-tert-butyl-1,3,4-thiadiazole containing compounds)

The endocannabinoid system, particularly the cannabinoid-1 (CB1) receptor, is a significant target for therapeutic intervention, especially in metabolic disorders such as obesity. nih.govmdpi.com Antagonism of the CB1 receptor has been shown to modulate food intake, making it an attractive strategy for developing anti-obesity agents. nih.govacs.org In this context, derivatives of 1,3,4-thiadiazole and its bioisostere, 1,3,4-oxadiazole (B1194373), have been incorporated into biarylpyrazole structures to create potent and selective CB1 receptor antagonists. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of oxadiazole-diarylpyrazole 4-carboxamides led to the identification of compounds with high in vitro CB1 binding affinities. nih.gov Notably, compounds featuring a tert-butyl group on the 1,3,4-oxadiazole ring demonstrated excellent binding affinity and selectivity for the CB1 receptor. nih.gov For instance, 5-(4-bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorophenyl)-N-phenyl-1H-pyrazole-4-carboxamide and its N-(pyridin-2-yl) analogue showed potent CB1 antagonism with IC50 values of 1.35 nM and 1.46 nM, respectively. nih.gov These compounds also displayed significant selectivity over the CB2 receptor. nih.gov The tert-butyl moiety in these structures is crucial for occupying a specific hydrophobic pocket in the receptor, thereby enhancing binding affinity.

| Compound | CB1 IC50 (nM) | Selectivity (CB2/CB1) |

|---|---|---|

| 5-(4-bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorophenyl)-N-phenyl-1H-pyrazole-4-carboxamide | 1.35 | 286 |

| 5-(4-bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorophenyl)-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | 1.46 | 256 |

Modulation of Kinase Activity (e.g., mTOR Kinase Inhibitors)

The 1,3,4-thiadiazole ring is recognized as a bioisostere of the pyrimidine ring, a core structure in nucleic bases, allowing its derivatives to interact with various biological targets, including protein kinases. nih.govmdpi.com The mechanistic target of rapamycin (B549165) (mTOR), a kinase that regulates cell growth and proliferation, is a key target in cancer therapy. The 1,3,4-thiadiazole moiety has been successfully incorporated into novel mTOR inhibitors.

In the development of second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors, a 1,3,4-thiadiazole-substituted compound was synthesized and evaluated. This compound was compared against other heterocyclic bioisosteres, such as 1,2,4-thiadiazole, pyrimidine, pyrazine, and pyridine. The 1,3,4-thiadiazole derivative demonstrated exquisite mTOR selectivity. While replacing the pyrimidine ring with a 1,2,4-thiadiazole led to a significant decrease in mTOR affinity, the 1,3,4-thiadiazole derivative maintained a favorable profile, highlighting the importance of the heteroatom arrangement within the five-membered ring.

The 1,3,4-thiadiazole scaffold has also been utilized as a bioisostere for the central phenyl ring in the design of dual inhibitors targeting VEGFR-2 and BRAF kinases, which are crucial in tumor progression. mdpi.com This further underscores the versatility of the thiadiazole ring in the development of kinase inhibitors for cancer therapy. mdpi.com

| Compound | mTOR Ki (nM) | PI3Kα Ki (nM) | Selectivity (PI3Kα/mTOR) | pS6 IC50 (nM) |

|---|---|---|---|---|

| Pyrimidine derivative (Reference) | 5.1 | 140 | 27 | 130 |

| 1,3,4-Thiadiazole derivative | Not explicitly stated, but provided high mTOR selectivity | >10000 | >1000 | 1800 |

| 1,2,4-Thiadiazole derivative | 58 | 2100 | 36 | 1000 |

Acaricidal Activity and Chitin (B13524) Synthase Inhibition Hypotheses

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential in agricultural applications as pesticides, including exhibiting notable acaricidal (miticidal) activity. researchgate.net Research has focused on synthesizing and evaluating various substituted 1,3,4-thiadiazoles against economically important mite species like those from the Tetranychus genus.

In one study, a series of matrinic amide derivatives incorporating a 1,3,4-thiadiazole scaffold were synthesized and tested for their acaricidal effects against the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov The results indicated that specific substitutions were crucial for activity; electron-donating groups on one part of the molecule and a methyl group on another were found to be necessary for potent acaricidal effects. nih.gov Another report highlighted a 1,3,4-thiadiazole derivative where a methyl substituent was found to be the most active against the two-spotted spider mite, Tetranychus urticae. researchgate.net

The precise mechanism of action for the acaricidal activity of these compounds is not always fully elucidated. However, one of the proposed mechanisms for some acaricides is the inhibition of chitin synthase. Chitin is a vital structural component of the arthropod exoskeleton, and its synthesis is a critical process during molting. Inhibition of chitin synthase disrupts the formation of a new exoskeleton, leading to mortality. While the herbicidal effects of some thiadiazole derivatives have been linked to the inhibition of photosynthesis, the exact mode of action for their acaricidal properties, including the potential for chitin synthase inhibition, remains an area for further investigation. researchgate.net

Applications in Materials Science Research

Role of 1,3,4-Thiadiazole (B1197879) Derivatives in Developing Novel Materials

The 1,3,4-thiadiazole nucleus is a key building block in the development of novel materials due to its inherent properties. researchgate.netresearchgate.net The aromaticity of the ring system confers high thermal and chemical stability, which is a crucial characteristic for materials used in electronic and optical devices. researchgate.net The presence of sulfur and nitrogen heteroatoms gives the ring a mesoionic character, which can facilitate penetration through membranes and enhance lipophilicity. researchgate.net

These derivatives are considered excellent candidates for various material applications because of their electron-deficient nature and good electron-accepting ability. researchgate.net This makes them suitable for use in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netchemicalbook.com The structural versatility of the 1,3,4-thiadiazole scaffold allows for extensive modifications, enabling the fine-tuning of material properties for specific applications. researchgate.net

Charge-Transporting Capacity Investigations

The electron-deficient character of the 1,3,4-thiadiazole ring makes its derivatives promising candidates for electron-transporting materials. researchgate.net When incorporated into conjugated polymer chains, such as polythiophene, the thiadiazole unit enhances the stability of the polymer toward n-doping. soton.ac.uk This is attributed to the electron-withdrawing nature of the heterocycle. soton.ac.uk

Studies on conjugated triaryl compounds with a central 1,3,4-thiadiazole unit have shown that these molecules are often planar in the solid state. soton.ac.uk This planarity, combined with intermolecular π-π stacking, is beneficial for charge transport. The electronic properties and band gaps of polymers containing this moiety can be tuned by altering the peripheral units attached to the thiadiazole core. soton.ac.uk For instance, density functional theory (DFT) investigations have suggested that 2,5-diphenyl-1,3,4-thiadiazole structures are nearly linear and possess stabilized LUMO levels, which are desirable traits for electron transport materials. rsc.org

Photoluminescence and Photoconductivity Research

1,3,4-Thiadiazole derivatives are recognized for their photoluminescent properties, which makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.net The combination of the thiadiazole ring with other aromatic systems can lead to materials with tunable emission behaviors. rsc.org

Research on phenanthroline derivatives containing both imidazole and thiadiazole moieties has shown that these compounds can exhibit emission wavelengths that span the visible region, depending on the excitation wavelength. rsc.org The optical properties of molecules containing a thiadiazole unit can be more sensitive to environmental stimuli compared to their oxadiazole analogues. rsc.org This sensitivity, coupled with their high chemical and thermal stability, allows for the development of robust photoluminescent materials. researchgate.net

Mesomorphism for Liquid Crystal Development

The rigid and linear structure of the 1,3,4-thiadiazole core is a favorable feature for the design of liquid crystalline materials. researchgate.nettandfonline.comtandfonline.com Numerous studies have demonstrated that incorporating this heterocyclic unit into molecules with appropriate terminal groups can induce mesomorphic behavior. tandfonline.comtandfonline.com

Various 1,3,4-thiadiazole derivatives have been shown to exhibit a range of enantiotropic liquid crystal phases, including nematic and smectic A phases. tandfonline.comtandfonline.comuobaghdad.edu.iq The specific mesophase and the temperature range over which it is stable are influenced by factors such as the length of terminal alkoxy chains and the nature of other substituents on the molecule. tandfonline.com For instance, a series of thiophene-based 1,3,4-thiadiazole derivatives all exhibited enantiotropic mesophases (smectic A, smectic C, and nematic) over wide temperature ranges. tandfonline.com Due to their stability and photoluminescent properties, materials derived from 1,3,4-thiadiazole are considered for potential use in display applications like LCDs and OLEDs. researchgate.net

| Derivative Type | Mesophase(s) Observed | Reference |

| Thiophene-based 1,3,4-thiadiazoles | Smectic A, Smectic C, Nematic | tandfonline.com |

| 1,3,4-Thiadiazolines with alkoxy terminal groups (n=1-3) | Nematic | tandfonline.comuobaghdad.edu.iq |

| 1,3,4-Thiadiazolines with alkoxy terminal groups (n=4-8) | Smectic A | tandfonline.comuobaghdad.edu.iq |

| 2,5-Diaryl-1,3,4-thiadiazoles | Smectic A, Smectic C, Nematic | researchgate.net |

Corrosion Inhibition Mechanisms and Reactivity Trends

1,3,4-Thiadiazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. as-proceeding.comnih.govresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov

The mechanism of inhibition involves the interaction between the lone pair electrons of the nitrogen and sulfur atoms in the thiadiazole ring, as well as the π-electrons of the aromatic system, with the vacant d-orbitals of the metal atoms. as-proceeding.com This adsorption can be a combination of physical (electrostatic) and chemical processes. researchgate.net The effectiveness of the inhibition is closely linked to the molecular structure of the derivative, including the presence of various functional groups. as-proceeding.comnih.gov For example, studies have shown that derivatives like 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole can act as efficient mixed-type inhibitors for mild steel. nih.gov The adsorption of these compounds often follows the Langmuir adsorption isotherm. nih.govresearchgate.net

The reactivity of the 1,3,4-thiadiazole ring itself is characterized by electron-deficient carbon atoms at the 2- and 5-positions, making them susceptible to nucleophilic attack. chemicalbook.com The nitrogen atoms are preferential sites for electrophilic attack. chemicalbook.com In the context of corrosion inhibition, the high electron density on the sulfur and nitrogen atoms facilitates strong adsorption to the metal surface. as-proceeding.com

| Inhibitor Compound | Metal | Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-Amino-5-styryl-1,3,4-thiadiazole | Mild Steel | 1 M HCl | >90 (at ≥100 mg/L) | ijcsi.pro |

| 2-Amino-5-heptyl-1,3,4-thiadiazole | Mild Steel | 1 M HCl | >90 (at ≥100 mg/L) | ijcsi.pro |

| (4-Dimethylamino-benzylidene)- as-proceeding.comtandfonline.comscispace.comthiadiazol-2-yl-amine | Mild Steel | 1.0 M HCl | 91 | scispace.com |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Not specified, but high | nih.gov |

Potential Use in Photographic Materials and Dyes

The 1,3,4-thiadiazole ring serves as an important chromophoric core in the synthesis of various dyes. mdpi.com Azo dyes, which are characterized by the −N=N− linkage, are a significant class of industrial dyes, and incorporating the thiadiazole moiety into their structure can enhance properties like stability and reactivity. mdpi.comresearchgate.net

The synthesis of these dyes typically involves the diazotization of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, followed by coupling with various aromatic compounds like anilines or phenols. mdpi.com The resulting dyes exhibit bright colors and their optical properties can be tuned by altering the substituents on the aromatic rings. nsu.rursc.org The synthesis of 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole has been reported as a precursor for such dyes. mdpi.com The spectroscopic properties of these dyes are investigated to understand the influence of different substituents on their absorption in the UV-Vis range. mdpi.com

Ligand Properties in Coordination Chemistry

The 1,3,4-thiadiazole ring system provides multiple potential donor sites, making its derivatives versatile ligands in coordination chemistry. nih.govedu.krd These ligands can coordinate with a variety of metal ions, including biologically important ones like Cu(II) and Zn(II), to form stable complexes. nih.govresearchgate.net

Coordination typically occurs through one of the ring nitrogen atoms, and often involves an exocyclic donor group attached to the thiadiazole ring, such as a hydroxyl or amino group on a neighboring substituent. nih.gov The resulting metal complexes can exhibit different stoichiometries and coordination geometries depending on the metal ion and the specific ligand structure. nih.gov For instance, studies on 1,3,4-thiadiazole ligands bearing an o-hydroxyphenyl moiety have shown that chelation occurs via a thiadiazole nitrogen and the deprotonated hydroxyl group. nih.gov The resulting complexes themselves can have interesting properties and applications, including enhanced biological activity compared to the free ligands. researchgate.net

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Enhanced Regioselectivity and Yield

The traditional synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves multi-step processes that may lack efficiency and regiochemical control. Future research should focus on developing more advanced, streamlined synthetic routes to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole.

Key Research Objectives:

Regioselective Cyclization: Investigation into acid-catalyzed regioselective cyclization reactions could provide a more controlled synthesis. nih.govacs.orgorganic-chemistry.org By using precursors like alkyl 2-amino-2-thioxoacetates, it may be possible to achieve dehydrative cyclization with high regioselectivity, ensuring the correct placement of the bromo and tert-butyl groups. acs.org

One-Pot Syntheses: The development of one-pot or tandem reactions would significantly improve efficiency by reducing the number of intermediate purification steps. Exploring microwave-assisted or ultrasound-irradiated syntheses could also accelerate reaction times and improve yields. tandfonline.com